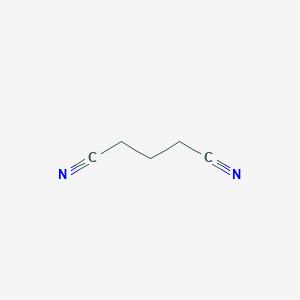
2-Hydroxy-1-(4-methoxyphenyl)ethanone
Übersicht
Beschreibung
2-Hydroxy-1-(4-methoxyphenyl)ethanone is a chemical compound that has been studied for various applications, including its use as a photoremovable protecting group for carboxylic acids and as a core structure in the synthesis of various heterocyclic and aromatic compounds. The compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to an ethanone moiety.
Synthesis Analysis
The synthesis of derivatives of 2-Hydroxy-1-(4-methoxyphenyl)ethanone has been reported using different methods. For instance, a new photoremovable protecting group for carboxylic acids, HAPE, which is based on the 2-hydroxyalkylphenyl ethanone structure, was synthesized and used to protect various carboxylic acids with high isolated yields upon photolysis . Another study reported the synthesis of a novel heterocyclic compound with the 1-(4-methoxyphenyl)ethanone moiety using standard methods, and its structure was confirmed using FTIR and other techniques . Additionally, derivatives containing the 4-methoxyphenyl methanone structure have been synthesized for biological evaluation, showing interesting antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1-(4-methoxyphenyl)ethanone derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a related compound was determined to be in the orthorhombic system with specific cell parameters, and the presence of strong intramolecular hydrogen bonds was observed . Another study identified an unexpected by-product with a similar structure during an Ullmann reaction, which was characterized by crystallographic analysis .
Chemical Reactions Analysis
The reactivity of compounds containing the 2-hydroxy-1-(4-methoxyphenyl)ethanone moiety has been explored in various chemical reactions. Oxidation reactions have been used to transform related compounds into benzofuran and dihydrobenzofuran derivatives . Furthermore, the compound has been used as a building block in the synthesis of complex structures such as phenalenones and imidazolidin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-1-(4-methoxyphenyl)ethanone derivatives have been studied, revealing insights into their stability and behavior. Optical and thermal properties of a novel heterocyclic compound containing the 1-(4-methoxyphenyl)ethanone group were characterized, showing transparency in the visible region and thermal stability . The crystallographic studies also contribute to understanding the supramolecular architecture influenced by interactions such as π...π interactions and hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Applications
- Chemical Synthesis : A study by Moskvina, Shilin, and Khilya (2015) discusses the use of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in the synthesis of isoflavones and various heterocycles, highlighting its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
2. Biomedical Research
- Platelet Aggregation Inhibitory Activity : Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and found them to have potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).
- Antimicrobial Activity : A study by Nagamani, Anjaiah, Praveen, and Jalapathi (2018) synthesized novel compounds from 2-Hydroxy-1-(4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, indicating its potential in drug development (Nagamani et al., 2018).
3. Material Science and Pharmacology
- Synthesis of Isomeric Substances : Boodida, Gudla, and Maddula (2022) explored the synthesis of isomeric and related substances of acetovanillone, derived from 2-Hydroxy-1-(4-methoxyphenyl)ethanone, for use in pharmacology (Boodida, Gudla, & Maddula, 2022).
4. Crystallography and Structural Analysis
- Crystal Structure Analysis : The work by Kudelko, Karczmarzyk, and Fruziński (2007) on the crystal structure of a compound synthesized from 2-Hydroxy-1-(4-methoxyphenyl)ethanone contributes to our understanding of molecular interactions and crystallography (Kudelko, Karczmarzyk, & Fruziński, 2007).
Safety and Hazards
“2-Hydroxy-1-(4-methoxyphenyl)ethanone” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, and protective gloves .
Eigenschaften
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKFOPFITZGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194307 | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-methoxyphenyl)ethanone | |
CAS RN |
4136-21-4 | |
| Record name | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4136-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the Baker's yeast reduction of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in this study?
A1: The research demonstrates that Baker's yeast can selectively reduce 2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as p-methoxyphenacyl alcohol, into either (R)- or (S)-1-(4-Methoxyphenyl)ethane-1,2-diol by carefully controlling the incubation conditions. [] This is significant because it offers a biocatalytic route to produce optically active diols, which are valuable chiral building blocks for synthesizing compounds like chiral hydroxy acids. []
Q2: What alternative method to Baker's yeast reduction was explored in the paper for obtaining (S)-1-(4-Methoxyphenyl)ethane-1,2-diol?
A2: Aside from direct reduction of the ketone, the study also achieved the synthesis of (S)-1-(4-Methoxyphenyl)ethane-1,2-diol from its (R)-enantiomer. This was accomplished by a Mitsonobu reaction using the mono t-butyldimethylsilyl ether of the (R)-diol. [] This highlights the possibility of obtaining both enantiomers through different synthetic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
